In Vivo Glioblastoma Model: 5-NIdR + Temozolomide Achieves Complete Tumor Regression vs. Temozolomide Alone
In a murine xenograft model of glioblastoma, the co-administration of 5-NIdR (100 mg/kg, i.p., for 5 consecutive days) with Temozolomide (40 mg/kg) resulted in complete tumor regression. In contrast, treatment with Temozolomide alone only delayed tumor growth [1]. This demonstrates a synergistic, functional cure in this aggressive model, a level of efficacy not achieved by the standard-of-care agent as monotherapy.
| Evidence Dimension | Tumor Growth Response (In Vivo) |
|---|---|
| Target Compound Data | Complete tumor regression |
| Comparator Or Baseline | Temozolomide (40 mg/kg) alone: Delayed tumor growth only |
| Quantified Difference | Complete regression vs. growth delay |
| Conditions | Murine xenograft glioblastoma model; 5-NIdR (100 mg/kg, i.p., 5 days) + Temozolomide (40 mg/kg) |
Why This Matters
This is a pivotal differentiator for researchers focused on glioblastoma or Temozolomide resistance, as it provides a validated in vivo protocol for achieving tumor eradication, not just stasis.
- [1] Choi JS, Kim CS, Berdis A. Inhibition of Translesion DNA Synthesis as a Novel Therapeutic Strategy to Treat Brain Cancer. Cancer Res. 2018 Feb 15;78(4):1083-1096. View Source
